Cas no 896358-74-0 (N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide)

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide structure
896358-74-0 structure
Product Name:N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide
CAS No:896358-74-0
MF:C17H13F2N3O2S
MW:361.365829229355
CID:6456631
Update Time:2025-07-14

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide
    • Propanamide, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)thio]-
    • Inchi: 1S/C17H13F2N3O2S/c18-12-3-1-11(2-4-12)16-21-22-17(24-16)20-15(23)9-10-25-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
    • InChI Key: JLNDSNIBHSGRNI-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)O1)(=O)CCSC1=CC=C(F)C=C1

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide Pricemore >>

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Additional information on N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide

Professional Introduction to Compound with CAS No. 896358-74-0 and Product Name: N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide

Compound with the CAS number 896358-74-0 and the product name N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 1,3,4-oxadiazole core and a 4-fluorophenyl substituent, contribute to its unique chemical properties and biological interactions.

The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, recognized for its ability to modulate various biological pathways. Its incorporation into the molecular framework of this compound enhances its potential as an pharmacological agent. The 4-fluorophenyl group, on the other hand, introduces a fluorine atom that can influence the compound's metabolic stability, binding affinity, and overall bioavailability. This dual structural motif makes the compound an intriguing candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of small molecules that can interact with biological targets in novel ways. The N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide molecule has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The fluorine atoms present in the molecule are particularly noteworthy, as they can enhance the compound's interaction with biological targets by increasing lipophilicity and reducing metabolic degradation.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the 1,3,4-oxadiazole ring via cyclocondensation reactions and the introduction of the 4-fluorophenyl substituent through nucleophilic aromatic substitution or cross-coupling reactions. The final step involves the formation of the amide bond between the sulfanyl group and the propanamide moiety. Each step must be meticulously controlled to avoid side reactions and impurities that could affect the compound's efficacy.

From a computational chemistry perspective, the molecular structure of this compound has been subjected to extensive modeling studies to predict its binding interactions with biological targets. These studies have provided valuable insights into how the compound interacts with proteins and enzymes at an atomic level. The use of molecular dynamics simulations has allowed researchers to visualize how the compound's conformational flexibility influences its binding affinity and specificity. Such computational approaches are crucial for guiding experimental efforts and optimizing lead compounds for drug development.

The biological activity of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide has been evaluated in various in vitro assays. These assays have focused on its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Initial results indicate that this compound exhibits moderate inhibitory activity against these enzymes, suggesting its potential as an anti-inflammatory agent. Further studies are needed to confirm these findings and explore other possible biological activities.

One of the most exciting aspects of this compound is its potential for further derivatization to enhance its pharmacological properties. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and selectivity. For instance, replacing one of the fluorine atoms with another halogen or introducing additional heterocyclic rings could lead to compounds with improved efficacy or reduced toxicity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide a systematic approach to optimizing lead compounds.

The development of new pharmaceuticals relies heavily on advances in synthetic chemistry and biotechnology. The synthesis of complex molecules like N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide exemplifies how interdisciplinary approaches can lead to novel therapeutic agents. By combining traditional organic synthesis techniques with modern biocatalysis and flow chemistry methods, researchers can achieve higher yields and purities while reducing environmental impact.

In conclusion, Compound with CAS No. 896358-74-0 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The presence of a 1,3,4-oxadiazole core and multiple fluorine atoms enhances its interaction with biological targets while providing opportunities for structural optimization. As research continues in this area, it is likely that more derivatives will be developed with improved pharmacological properties.

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